2-oxo-2H-chromene-4-carbaldehyde
Overview
Description
2-oxo-2H-chromene-4-carbaldehyde is a chemical compound found in nature and has been studied for its potential medicinal applications. It is a key intermediate in the synthesis of several biologically active compounds and is known for its antioxidant properties. In
Scientific Research Applications
Synthesis and Reactivity
2-oxo-2H-chromene-4-carbaldehyde has been a subject of interest in the synthesis of various chemical compounds. Lácová et al. (2008) explored its reaction with coumarin-4-acetic acids under specific conditions to produce 2-oxo-2H,5H-pyrano[3,2-c]chromenes, demonstrating its potential in creating complex chemical structures. Similarly, El Azab, Youssef, and Amin (2014) prepared derivatives of 2-oxo-2H-chromene-4-carbaldehyde for use in multicomponent reactions to produce compounds with antimicrobial activities. These studies indicate the compound's versatility in synthesizing diverse chemical entities with potential biological applications (Lácová et al., 2008); (El Azab et al., 2014).
Biological Activity
Several studies have investigated the biological activities of compounds synthesized from 2-oxo-2H-chromene-4-carbaldehyde. Research by Behrami and Dobroshi (2019) and Govori et al. (2013, 2014) highlights the antibacterial properties of derivatives synthesized from this compound. These studies provide insight into its potential in developing new antibacterial agents (Behrami & Dobroshi, 2019); (Govori et al., 2013); (Govori et al., 2014).
Antineoplastic Activity
The antineoplastic potential of 2-oxo-2H-chromene-4-carbaldehyde derivatives has also been a focus of scientific research. Gašparová et al. (2013) synthesized and evaluated derivatives for their antineoplastic activities, suggesting potential applications in cancer research and therapy. This highlights the compound's relevance in the development of novel anticancer agents (Gašparová et al., 2013).
Anti-inflammatory Activity
Kurma et al. (2020) explored the anti-inflammatory activity of 2-oxo-2H-chromene derivatives. Their findings indicate potential therapeutic applications of these compounds in the treatment of inflammatory diseases (Kurma et al., 2020).
properties
IUPAC Name |
2-oxochromene-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUOBLMMCCBYKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2H-chromene-4-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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